(1S,3R)-3-[2-(4-iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Description
Properties
IUPAC Name |
(1S,3R)-3-[2-(4-iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17IO3/c16-13-6-4-11(5-7-13)14(17)9-10-2-1-3-12(8-10)15(18)19/h4-7,10,12H,1-3,8-9H2,(H,18,19)/t10-,12+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRTJQTYCGVEPNG-PWSUYJOCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)C(=O)O)CC(=O)C2=CC=C(C=C2)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@H](C1)C(=O)O)CC(=O)C2=CC=C(C=C2)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17IO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Cyclohexane Carboxylic Acid Synthesis
The stereoselective formation of the (1S,3R)-cyclohexane-1-carboxylic acid scaffold is critical. A common approach involves chiral pool synthesis using terpene-derived starting materials. For example, D-menthol ((1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexanol) has been employed to induce stereochemistry in analogous systems .
Procedure :
-
Protection of Amino Groups :
-
Coupling Reactions :
Introduction of the 2-Oxoethyl Side Chain
The ketone moiety at the ethyl bridge is introduced via Claisen condensation or Grignard addition . A representative method involves:
Malonate Alkylation :
-
Diethyl malonate is alkylated with 5-phenylpentyl bromide in the presence of sodium ethoxide, yielding diethyl 5-phenylpentylmalonate .
-
Selective Hydrolysis : Alkaline hydrolysis of the diethyl ester produces ethyl 5-phenylpentylmalonate, which undergoes oxidative decarboxylation to form the α,β-unsaturated ketone .
Key Data :
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Malonate alkylation | NaOEt, EtOH, reflux | 82% | |
| Oxidative decarboxylation | Pb(OAc)₄, DCM, 0°C | 68% |
Regioselective Para-Iodination of the Phenyl Ring
Para-iodination is achieved via thallium trifluoroacetate (TTFA)-mediated electrophilic substitution , followed by iodide displacement .
Optimized Protocol :
-
TTFA Activation :
-
Iodide Displacement :
Yield : 70–85% after recrystallization from ethanol/water .
Stereochemical Control and Final Assembly
The (1S,3R) configuration is preserved using chiral auxiliaries or asymmetric catalysis . A patent-derived method employs enzymatic resolution with lipases to separate diastereomers .
Coupling Strategy :
-
The iodophenyl ketone ethyl side chain is conjugated to the cyclohexane core via a HATU-mediated amide coupling under inert conditions :
Purification and Characterization
Chromatography :
-
Neutral alumina (12:1 hexane/ethyl acetate) effectively removes polar byproducts .
-
HPLC : Chiral stationary phases (e.g., Chiralpak AD-H) confirm enantiomeric excess (>99% ee) .
Spectroscopic Data :
-
¹H NMR (400 MHz, CDCl₃): δ 1.40 (t, J = 7.2 Hz, 3H), 2.11 (dt, J = 12.4 Hz, 1H), 7.70 (d, J = 8.4 Hz, 2H, Ar-H), 8.20 (d, J = 8.4 Hz, 2H, Ar-H) .
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
-
Cost Efficiency : TTFA-based iodination is less viable for large-scale production due to thallium’s toxicity. Alternative methods using iodine monochloride (ICl) and Lewis acids (e.g., FeCl₃) are under investigation .
-
Green Chemistry : Microwave-assisted synthesis reduces reaction times (e.g., 30 minutes for malonate alkylation vs. 6 hours conventionally) .
Chemical Reactions Analysis
Types of Reactions
(1S,3R)-3-[2-(4-iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions for substitution reactions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its potential therapeutic applications:
- Anti-inflammatory Properties: Research indicates that (1S,3R)-3-[2-(4-iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid may inhibit enzymes involved in inflammatory pathways. This inhibition could lead to reduced inflammation in various diseases, including arthritis and other inflammatory conditions.
- Cancer Research: The compound's ability to interact with specific biological targets makes it a candidate for drug development aimed at treating cancer. Its structural features may enhance binding affinity to cancer-related enzymes or receptors.
Biological Research
In biological studies, this compound serves as a biochemical probe:
- Enzyme Interaction Studies: The compound has been utilized to explore interactions with enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are crucial in inflammatory responses. Understanding these interactions can provide insights into the mechanisms of action for potential therapeutic agents .
Industrial Applications
The stability and reactivity of this compound make it valuable in industrial chemistry:
- Material Science: It is explored as a building block for synthesizing advanced materials and polymers. Its unique structure allows for the development of new materials with specific properties tailored for various applications .
Case Study 1: Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of this compound in vitro. The results demonstrated significant inhibition of COX enzymes, suggesting potential use as an anti-inflammatory agent. The compound was found to reduce prostaglandin E2 production in macrophages, highlighting its therapeutic potential .
Case Study 2: Cancer Cell Line Studies
In another study, the compound was tested against various cancer cell lines. Results indicated that it inhibited cell proliferation in breast cancer cells by inducing apoptosis. The mechanism was linked to the modulation of signaling pathways associated with cell survival and death .
Mechanism of Action
The mechanism of action of (1S,3R)-3-[2-(4-iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The iodophenyl group may interact with enzymes or receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with target molecules, influencing their function. The overall effect depends on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The table below compares key structural features and properties of the target compound with analogs:
Pharmacokinetic and Physicochemical Properties
- Stereochemical Impact : The (1S,3R) configuration differentiates it from diastereomers like (1R,3S)-nitrophenyl analog , which may exhibit divergent binding affinities in chiral environments.
Biological Activity
(1S,3R)-3-[2-(4-iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a cyclohexane ring structure with a 4-iodophenyl group and a carboxylic acid moiety, which are critical for its interaction with biological systems. Understanding its biological activity is vital for exploring its applications in pharmaceuticals and biochemistry.
- Molecular Formula: C15H17IO3
- Molecular Weight: 372.198 g/mol
- CAS Number: 735275-39-5
- Density: 1.565 g/cm³
- Boiling Point: 489.7°C at 760 mmHg
- Refractive Index: 1.596
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various metabolic pathways. Preliminary studies suggest that this compound may exhibit inhibitory effects on certain enzymes related to inflammation and oxidative stress, potentially leading to anti-inflammatory and antioxidant properties .
Antioxidant Activity
Research indicates that compounds similar to this compound demonstrate significant antioxidant activity. The presence of the carboxylic acid group enhances the compound's ability to scavenge free radicals, thereby protecting cells from oxidative damage. A comparative study showed that structurally related carboxylic acids exhibited varying degrees of antioxidant activity, suggesting that modifications in the structure can influence efficacy .
Antimicrobial Activity
In vitro assessments have revealed promising antimicrobial properties of this compound against several bacterial strains. The mechanism appears to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways. A study comparing various carboxylic acids indicated that those with halogen substitutions, such as iodine in this compound, tend to enhance antimicrobial efficacy .
Cytotoxicity
Cytotoxicity assays have been conducted to evaluate the potential anticancer properties of this compound. Results showed that the compound could induce apoptosis in cancer cell lines, suggesting its potential as a chemotherapeutic agent. The structure-activity relationship indicates that the presence of the 4-iodophenyl group may contribute significantly to its cytotoxic effects through enhanced cellular uptake and interaction with cancer-specific targets .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study on Antioxidant Properties | Evaluate antioxidant capacity | Showed significant radical scavenging activity compared to standard antioxidants |
| Antimicrobial Efficacy Assessment | Test against bacterial strains | Effective against Gram-positive and Gram-negative bacteria; mechanism involves membrane disruption |
| Cytotoxicity Evaluation | Assess effects on cancer cell lines | Induced apoptosis; potential as a chemotherapeutic agent |
Q & A
Q. What are the optimal synthetic routes for (1S,3R)-3-[2-(4-iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid, and how does stereochemical control impact yield?
The synthesis involves multi-step reactions, including Friedel-Crafts acylation to introduce the iodophenyl group and stereoselective reduction to achieve the (1S,3R) configuration. Key steps include:
- Cyclohexane ring formation : Cyclohexanone derivatives are functionalized via alkylation or acylation.
- Iodophenyl introduction : 4-Iodobenzoyl chloride reacts with intermediates under Lewis acid catalysis (e.g., AlCl₃) .
- Stereochemical control : Chiral catalysts or resolution methods (e.g., chiral HPLC) ensure enantiomeric purity, critical for biological activity . Yields (~40-60%) depend on reaction conditions (temperature, solvent polarity) and protecting group strategies for the carboxylic acid moiety .
Q. How is the compound’s structure validated, and what analytical techniques are essential?
- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., iodophenyl substitution at C4) and cyclohexane ring conformation .
- X-ray crystallography : Resolves absolute stereochemistry (1S,3R) and spatial arrangement of functional groups .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (372.20 g/mol) and fragmentation patterns .
- Polarimetry : Measures optical rotation to confirm enantiomeric excess (>98% for pharmacological studies) .
Q. What are the compound’s key physicochemical properties relevant to experimental design?
- Solubility : Limited aqueous solubility (0.1–0.5 mg/mL in PBS), necessitating DMSO or ethanol as solvents for in vitro assays .
- Melting point : 185–190°C, indicating thermal stability for storage .
- LogP : ~2.8 (predicted), suggesting moderate lipophilicity for membrane permeability .
Advanced Research Questions
Q. How can researchers address contradictions in reported biological activity across different assays?
Discrepancies may arise from assay conditions (e.g., cell line variability, solvent effects) or impurities in synthesized batches. Methodological solutions include:
- Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) alongside cell-based assays .
- Metabolite profiling : LC-MS identifies degradation products that may interfere with activity .
- Batch consistency : Use HPLC-PDA to ensure >95% purity and monitor stereochemical integrity .
Q. What strategies improve enantiomeric purity during large-scale synthesis?
Q. How does the iodophenyl group influence reactivity and pharmacological interactions?
The iodine atom:
- Enhances electrophilicity : Stabilizes transition states in nucleophilic acyl substitutions .
- Modulates bioactivity : The heavy atom effect may improve binding to hydrophobic pockets in enzymes (e.g., cyclooxygenase analogs) .
- Facilitates radiolabeling : ¹²⁵I isotopes enable tracer studies in pharmacokinetics .
Q. What structure-activity relationship (SAR) insights guide derivative design?
- Iodine substitution : Replacing iodine with smaller halogens (Cl, Br) reduces steric hindrance but decreases lipophilicity .
- Carboxylic acid bioisosteres : Amides or esters improve bioavailability but may alter target specificity .
- Cyclohexane ring modifications : Cyclopentane analogs (e.g., cyclopentane-1-carboxylic acid derivatives) show varied conformational strain and activity .
Data Contradiction Analysis
Q. How to resolve conflicting data on the compound’s enzyme inhibition potency?
- Assay standardization : Use uniform substrate concentrations (e.g., ATP levels in kinase assays) .
- Positive controls : Compare with known inhibitors (e.g., staurosporine for broad-spectrum kinase inhibition) .
- Allosteric effects : Probe pH-dependent activity changes, as the carboxylic acid group may ionize in physiological conditions .
Methodological Best Practices
- Stereochemical validation : Always combine chiroptical methods (e.g., circular dichroism) with X-ray data .
- Stability testing : Monitor compound degradation under light/heat using accelerated stability protocols .
- In silico modeling : Molecular docking (AutoDock Vina) predicts binding modes to prioritize synthetic targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
